molecular formula C11H19O5P B14179701 Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate CAS No. 911677-20-8

Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate

Cat. No.: B14179701
CAS No.: 911677-20-8
M. Wt: 262.24 g/mol
InChI Key: JEEBTWMFZFDBLI-UHFFFAOYSA-N
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Description

Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate is a chemical compound with the molecular formula C11H19O5P It is known for its unique structure, which includes a diethoxyphosphoryl group attached to a hexa-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate typically involves the reaction of 2,4-hexadienoic acid with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-Hexadienoic acid and diethyl phosphite.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.

    Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the double bonds in the hexa-2,4-dienoate backbone to single bonds.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce saturated phosphonate compounds.

Scientific Research Applications

Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceutical agents.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate exerts its effects involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nature of the phosphoryl group, which affects the stability and reactivity of the hexa-2,4-dienoate backbone.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(diethoxyphosphoryl)hexanoate
  • Methyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate
  • Ethyl 6-(diethoxyphosphoryl)hexa-2,4-dienoate

Uniqueness

This compound is unique due to its specific structure, which combines a diethoxyphosphoryl group with a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations.

Properties

CAS No.

911677-20-8

Molecular Formula

C11H19O5P

Molecular Weight

262.24 g/mol

IUPAC Name

methyl 6-diethoxyphosphorylhexa-2,4-dienoate

InChI

InChI=1S/C11H19O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h6-9H,4-5,10H2,1-3H3

InChI Key

JEEBTWMFZFDBLI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=CC=CC(=O)OC)OCC

Origin of Product

United States

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